1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC17707543
Molecular Formula: C6H7ClN2O3
Molecular Weight: 190.58 g/mol
* For research use only. Not for human or veterinary use.
![1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride -](/images/structure/VC17707543.png)
Specification
Molecular Formula | C6H7ClN2O3 |
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Molecular Weight | 190.58 g/mol |
IUPAC Name | 4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H6N2O3.ClH/c9-6(10)4-3-1-2-11-5(3)8-7-4;/h1-2H2,(H,7,8)(H,9,10);1H |
Standard InChI Key | OOHUQUBCWKUMSB-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=NNC(=C21)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
1H,4H,5H-Furo[2,3-c]pyrazole-3-carboxylic acid hydrochloride (CAS: 595610-49-4) is a bicyclic heterocycle comprising a pyrazole ring fused to a dihydrofuran system. The molecular formula of the free acid is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol . As a hydrochloride salt, the formula adjusts to C₆H₇ClN₂O₃, yielding a molecular weight of 190.58 g/mol. The "1H,4H,5H" designation indicates the positions of non-aromatic hydrogens in the partially saturated furan ring.
The fused ring system arises from the [2,3-c] junction, where the pyrazole’s C2 and C3 atoms bond to the furan’s C3 and C2 atoms, respectively. The carboxylic acid group at position 3 contributes to polarity and hydrogen-bonding capacity, while the hydrochloride salt improves solubility in polar solvents .
Synthetic Methodologies
Key Intermediate: 4-Bromo Pyrazolone
The synthesis of furopyrazole derivatives often begins with 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one (compound 2 in ), prepared via bromination of pyrazolone precursors. Two methods are prominent:
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Classical Bromination: Reacting pyrazolone with bromine in chloroform yields the brominated product in 68% yield .
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Green Chemistry Approach: Using N-bromo saccharine (NBSc) in acetonitrile with chitosan as a catalyst achieves higher yields (87%) under milder conditions .
Formation of the Furopyrazole Core
Condensation of bromo pyrazolone 2 with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) under basic conditions generates the furopyrazole scaffold. For example:
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Microwave-Assisted Synthesis: Heating 2 with malononitrile and chitosan in dioxane produces 5-amino-4-cyano-1-phenyl-3-(pyridin-3-yl)-1H-furo[2,3-c]pyrazole (compound 3) in 63–68% yield .
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Hydrolysis to Carboxylic Acid: The nitrile group in 3 undergoes acidic or basic hydrolysis to yield the carboxylic acid. Subsequent treatment with HCl gas or aqueous HCl generates the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits enhanced solubility in water and polar aprotic solvents (e.g., DMSO, ethanol) compared to the free acid. Stability studies suggest susceptibility to decarboxylation under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Crystallographic Data
While single-crystal X-ray data for this compound are unavailable, related furopyrazoles adopt planar bicyclic structures with dihedral angles <10° between the fused rings. Hydrogen bonding between the carboxylic acid and chloride ion likely stabilizes the crystal lattice .
Biological Activities and Applications
Antimicrobial Efficacy
Furopyrazoles with electron-withdrawing groups (e.g., halogens, carboxylic acids) show broad-spectrum activity. For example, compound 9 ( , a thiazolylpyrazole) inhibited Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The hydrochloride salt’s improved solubility could enhance bioavailability in topical formulations.
Industrial and Pharmaceutical Relevance
Drug Development
The compound’s fused heterocycle serves as a scaffold for kinase inhibitors and GPCR modulators. Its carboxylic acid group facilitates prodrug design (e.g., ester derivatives for enhanced membrane permeability).
Agrochemical Applications
Pyrazole derivatives are employed as herbicides and fungicides. The hydrochloride salt’s stability under ambient conditions makes it suitable for foliar sprays and soil treatments.
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